
2-Methyloxazole
Übersicht
Beschreibung
2-Methyloxazole is a heterocyclic compound with the molecular formula C4H5NO. It is a five-membered ring structure with one nitrogen and one oxygen atom . It has a wide range of applications in the field of pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .
Synthesis Analysis
The synthesis of oxazolines, including 2-Methyloxazole, is a complex process that involves various synthetic protocols based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc . For instance, a series of 2-Methyloxazole derivatives were synthesized by Patel et al., which exhibited significant antibacterial potential .
Molecular Structure Analysis
The molecular structure of 2-Methyloxazole consists of a five-membered ring with one nitrogen and one oxygen atom. The average mass of 2-Methyloxazole is 83.089 Da, and its monoisotopic mass is 83.037117 Da .
Chemical Reactions Analysis
The chemistry of heterocyclic compounds like 2-Methyloxazole is complex and intriguing. These compounds play a major role in many important chemical reactions, both as intermediates and as final products . For example, 2-Methyloxazole derivatives have been used as intermediates in the synthesis of new chemical entities in medicinal chemistry .
Physical And Chemical Properties Analysis
2-Methyloxazole has a density of 1.0±0.1 g/cm3, a boiling point of 82.3±9.0 °C at 760 mmHg, and a vapor pressure of 88.1±0.1 mmHg at 25°C. It has a molar refractivity of 21.5±0.3 cm3, and its polar surface area is 26 Å2 .
Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Molecules
2-Methyloxazole serves as a core structure in the synthesis of various bioactive molecules. Its derivatives exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. This makes it a valuable scaffold in medicinal chemistry for drug development .
Antibacterial Applications
Derivatives of 2-Methyloxazole have been synthesized and tested for their antibacterial potential against common pathogens such as Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, and fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These compounds are compared with standard antibiotics like chloramphenicol, gentamycin, and ampicillin to evaluate their efficacy .
Antifungal and Antiviral Properties
The oxazole ring is a common structural motif found in many drugs and bioactive molecules that exhibit significant antifungal and antiviral properties. Research into 2-Methyloxazole derivatives continues to explore their potential in treating infections caused by various fungi and viruses .
Anticancer Research
The structural framework of 2-Methyloxazole is used in the design of anticancer agents. Its derivatives are being studied for their ability to inhibit the growth of cancer cells and are considered in the development of new chemotherapy drugs .
Anti-inflammatory Uses
Inflammation being a common pathway for many diseases, 2-Methyloxazole derivatives are researched for their anti-inflammatory properties. They are potential candidates for the treatment of chronic inflammatory diseases .
Chemical Synthesis and Catalysis
2-Methyloxazole is used in chemical synthesis as a building block for more complex chemical compounds. It also finds applications in catalysis, aiding in various chemical reactions due to its unique chemical structure .
Material Science
The unique properties of 2-Methyloxazole make it suitable for use in material science, particularly in the development of organic materials with specific desired properties .
Analytical Chemistry
In analytical chemistry, 2-Methyloxazole can be used as a reagent or a precursor for synthesizing other analytical reagents. Its derivatives may also serve as standards or reference compounds in various analytical methods .
Wirkmechanismus
Target of Action
Oxazole derivatives, a group to which 2-methyloxazole belongs, have been found to interact with various enzymes and receptors in biological systems
Mode of Action
It’s known that oxazole derivatives can bind to biological systems such as various enzymes and receptors via numerous non-covalent interactions . This interaction could lead to changes in the function of these targets, potentially influencing biological processes.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These activities suggest that 2-Methyloxazole may affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of oxazole derivatives have been studied . These studies could provide insights into the ADME properties of 2-Methyloxazole, but direct studies on 2-Methyloxazole are needed for accurate information.
Result of Action
Oxazole derivatives have been associated with a wide range of biological actions . Depending on the specific targets and pathways affected, 2-Methyloxazole could potentially have similar effects.
Safety and Hazards
Zukünftige Richtungen
Oxazole-containing peptides, including 2-Methyloxazole, form an intriguing family with a broad range of biological activities. They have shown extraordinary potential as a source of new drugs . Therefore, future research may focus on synthesizing various 2-Methyloxazole derivatives and screening them for various biological activities.
Eigenschaften
IUPAC Name |
2-methyl-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-4-5-2-3-6-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHCHJQEWYIJDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502126 | |
| Record name | 2-Methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyloxazole | |
CAS RN |
23012-10-4 | |
| Record name | 2-Methyl-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10502126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-1,3-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Methyloxazole has the molecular formula C4H5NO and a molecular weight of 83.09 g/mol.
A: Yes, researchers frequently utilize infrared spectrophotometry and 1H-NMR spectrophotometry to elucidate the structure of 2-methyloxazole derivatives. For example, one study attempted to synthesize 4-(4-methoxybenzylidene)-2-methyloxazole-5-one and used these techniques to confirm the product's identity. [] Another study employed 13C NMR to distinguish between different isomers of oxazolopyridine systems, including those containing the 2-methyloxazole moiety. []
A: A method for the large-scale preparation of 2-methyloxazole-4-carboxaldehyde involves the reduction of its corresponding N-methoxy-N-methyl amide using lithium aluminum hydride, followed by workup and isolation by crystallization. []
A: Yes, the aldehyde group in 2-methyloxazole-4-carboxaldehyde can be converted to a trimethylsilylethynyl group. This transformation involves preparing a dibromoolefin, converting it to an acetylide using sodium bis(trimethylsilyl)amide and methyllithium, and then trapping it with trimethylsilyl chloride. The resulting intermediate, 2-methyl-4-[(trimethylsilyl)ethynyl]oxazole, can undergo a modified Sonogashira coupling reaction to yield various 4-arylethynyl-2-methyloxazole derivatives. [, ]
A: 2-Methyloxazole derivatives have shown promise as potential therapeutics. For instance, 4-arylethynyl-2-methyloxazole derivatives have been investigated as mGluR5 antagonists for potential use in treating drug abuse. [, ] Additionally, a series of 2-methyl-4,5-disubstituted oxazoles have demonstrated potent antitubulin activity. []
A: Yes, certain 2-methyloxazole derivatives display promising biological activities. For instance, pimprinine [5-(1H-indol-3-yl)-2-methyloxazole] has been identified as a quorum sensing inhibitor. [] Quorum sensing is a bacterial communication process that regulates virulence gene expression. This compound, along with other 2-methyloxazole derivatives, effectively reduced violacein production in Chromobacterium violaceum CV026 and fluorescent pigment production in Pseudomonas aeruginosa ATCC 27853. []
A: Yes, diamines containing the 2-methyloxazole ring, like 4,5-bis(4-aminophenyl)-2-methyloxazole (BAPO), have been investigated as curing agents for epoxy resins. [] These resins, when cured with BAPO, exhibited excellent bonding strength even at elevated temperatures and demonstrated good thermal resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



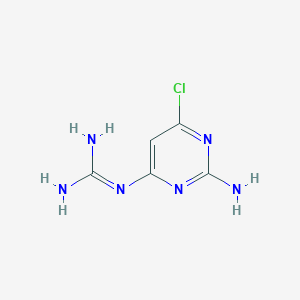
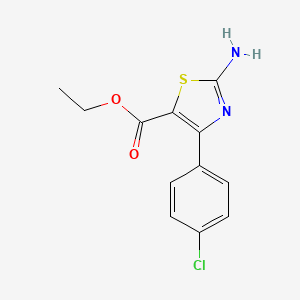



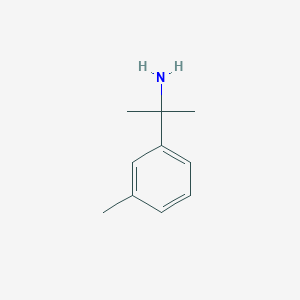

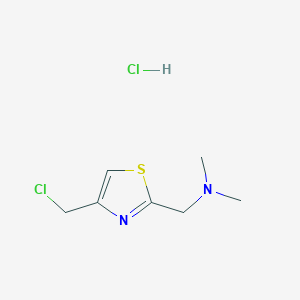
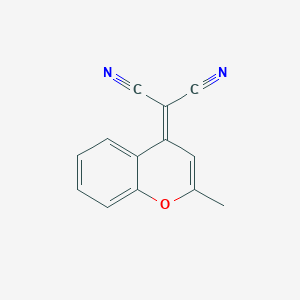
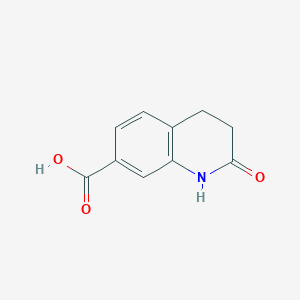
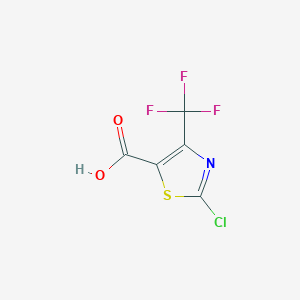
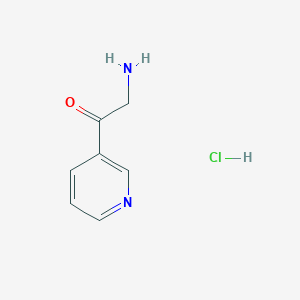

![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)